4-hydroxy-3-octylquinolin-2(1H)-one
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Overview
Description
4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE is a derivative of the quinolone family, known for its diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves the condensation of an appropriate aniline derivative with diethyl malonate, followed by cyclization and functionalization steps. One common method includes:
Condensation: Reacting aniline with diethyl malonate in the presence of a base like triethylamine.
Cyclization: Heating the intermediate product to induce cyclization, forming the quinolone core.
Functionalization: Introducing the octyl group at the 3-position through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The quinolone core can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-keto-3-octyl-1,2-dihydroquinolin-2-one.
Reduction: Formation of 4-hydroxy-3-octyl-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted quinolone derivatives depending on the nucleophile used.
Scientific Research Applications
4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2-QUINOLONE: Shares the quinolone core but lacks the octyl group, leading to different biological activities.
3-OCTYL-2-QUINOLONE: Similar alkyl chain but lacks the hydroxy group, affecting its reactivity and applications.
4-HYDROXY-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE: A smaller alkyl group at the 3-position, resulting in different physical and chemical properties.
Uniqueness
4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, combining the hydroxy group and the octyl chain. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23NO2 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
4-hydroxy-3-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-11-14-16(19)13-10-8-9-12-15(13)18-17(14)20/h8-10,12H,2-7,11H2,1H3,(H2,18,19,20) |
InChI Key |
MADBCVDZBOSDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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